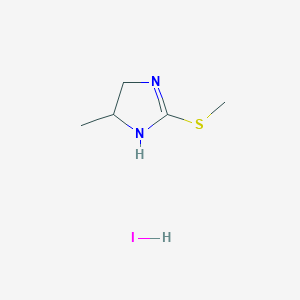
6-Methyl-6-heptenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6-heptenenitrile is an aliphatic nitrile . It is used in scientific research and has diverse applications, including its role as a precursor for organic syntheses and as a building block in the production of pharmaceuticals and agrochemicals.
Molecular Structure Analysis
6-Methyl-6-heptenenitrile has a molecular formula of C8H13N . The structure consists of a seven-carbon chain with a nitrile group (-CN) attached to the sixth carbon and a methyl group (-CH3) attached to the sixth carbon .Physical And Chemical Properties Analysis
6-Methyl-6-heptenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 197.0±19.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 34.1±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 132.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Complex Formation
The catalytic activities of nickel complexes involving nitrile compounds similar to 6-Methyl-6-heptenenitrile have been explored. For instance, the isomerization of 2-methyl-3-butenenitrile, facilitated by catalytic amounts of nickel complexes, results in the formation of Z- and E-2-methyl-2-butenenitrile alongside a mixture of nickel complexes. These complexes, which are products of C-CN and P-C bond cleavage, highlight the potential of nitrile compounds in catalytic reactions and complex formation processes (Acosta-Ramírez et al., 2008).
Polymer Toughening
In the realm of material science, derivatives of lactide, which share structural motifs with 6-Methyl-6-heptenenitrile, have been utilized to toughen polylactide. By synthesizing a bifunctional monomer from lactide and employing it in polymerization processes, significant enhancements in the toughness of polylactide were achieved. This application underscores the potential of nitrile-containing compounds in developing novel polymeric materials with improved mechanical properties (Jing & Hillmyer, 2008).
Environmental Remediation
The degradation of explosives, a critical environmental challenge, has seen the application of microbial and enzymatic processes that could involve mechanisms akin to those that would interact with compounds like 6-Methyl-6-heptenenitrile. Studies on the biodegradation and biotransformation of explosives such as TNT have revealed complex biochemical pathways involving microorganisms and plants, potentially offering insights into how similar compounds could be addressed in environmental remediation efforts (Rylott et al., 2011).
Safety and Hazards
Zukünftige Richtungen
6-Methyl-6-heptenenitrile has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions .
Eigenschaften
IUPAC Name |
6-methylhept-6-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLVCPTSRCYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501692 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6-heptenenitrile | |
CAS RN |
6887-97-4 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

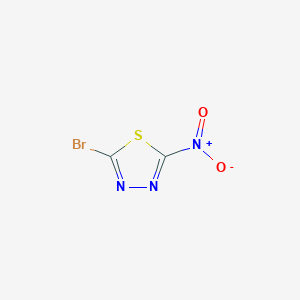
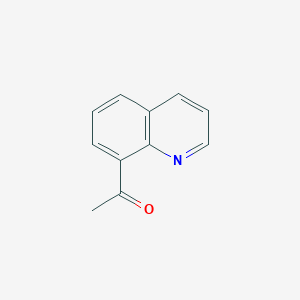


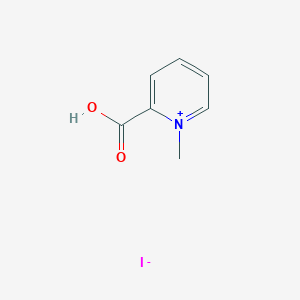
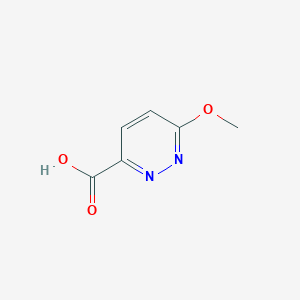

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)




